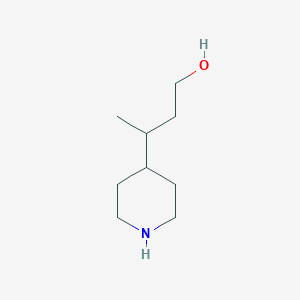

3-(4-Piperidyl)-1-butanol

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Architectures

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in medicinal chemistry and drug design. nih.govencyclopedia.pub Piperidine derivatives are integral to the structure of numerous pharmaceuticals across more than twenty classes, including analgesics, antipsychotics, anticancer agents, and antibiotics. nih.govencyclopedia.pub The prevalence of this scaffold stems from its ability to confer favorable properties upon a molecule.

The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.netcolab.ws The sp3-hybridized state of the carbon atoms in the piperidine ring allows for a defined three-dimensional geometry, which is crucial for precise interactions with biological targets like protein binding sites. nih.gov This structural feature makes piperidine-containing compounds highly sought-after in the development of novel therapeutics. encyclopedia.pub

Historical Development of Synthetic Approaches to Piperidine Alcohols

The synthesis of piperidines has been a subject of extensive research for over a century. nih.gov Historically, the most common method for preparing the piperidine core is the catalytic hydrogenation of corresponding pyridine (B92270) precursors. nih.govdtic.mil This fundamental process, often employing catalysts like nickel or rhodium, remains a cornerstone of modern organic synthesis. nih.govorganic-chemistry.org

Beyond simple reduction, a variety of methods have been developed to construct substituted piperidines. Classical approaches include the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an aldehyde, a primary amine, and a dialkyl β-ketocarboxylate. dtic.mil Another key strategy is the Dieckmann condensation of diesters to form 4-piperidones, which serve as versatile intermediates for further functionalization. dtic.mil These piperidones can be reduced to the corresponding piperidinols. dtic.mil

Intramolecular cyclization reactions have also been a fruitful avenue for piperidine synthesis. nih.gov Methods such as the reductive cyclization of δ-aminoamides or the cyclization of amino alcohols represent important historical strategies that laid the groundwork for more advanced modern techniques. dtic.milorganic-chemistry.org These foundational methods established a robust toolkit for chemists to access a wide array of piperidine derivatives, including piperidine alcohols like 3-(4-Piperidyl)-1-butanol.

Current Research Landscape and Strategic Directions for this compound as a Synthetic Building Block

This compound is a bifunctional molecule featuring a secondary amine within the piperidine ring and a primary alcohol at the terminus of the butanol side chain. This dual reactivity makes it a valuable building block in organic synthesis for creating more complex molecular architectures. lookchem.com The nitrogen atom can undergo N-alkylation, N-acylation, or serve as a nucleophile in various coupling reactions, while the hydroxyl group can be transformed into ethers, esters, or other functional groups. lookchem.com

Current synthetic strategies to access substituted piperidines often involve the hydrogenation of functionalized pyridines or the modification of piperidone intermediates. For a compound like this compound, a plausible synthetic route could involve the reduction of a corresponding pyridine derivative that already possesses the desired butanol side chain. Modern synthetic chemistry continues to seek more efficient and selective methods, including asymmetric syntheses to produce enantiomerically pure piperidine derivatives, which is critical given that different enantiomers can have distinct biological effects. nih.gov

While specific research focusing exclusively on this compound is not extensively documented in top-tier journals, its structural isomer, 4-(4-Piperidyl)-1-butanol, is recognized as a versatile intermediate. lookchem.com By analogy, this compound serves as a key precursor in the synthesis of more complex molecules, particularly within pharmaceutical and agrochemical research. lookchem.com The strategic use of protecting groups, such as the Boc group on the piperidine nitrogen, allows for selective reaction at the hydroxyl group, further enhancing its utility as a synthetic intermediate. achemblock.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 89151-40-6 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

Data sourced from references sigmaaldrich.comamadischem.com.

Scope and Rigor of This Academic Compendium on this compound Chemistry

This document aims to provide a focused and authoritative overview of this compound from the perspective of organic synthesis. The content herein is based on established chemical principles and a review of relevant scientific literature. The discussion is strictly confined to the chemical significance, historical synthetic context, and modern utility of this compound as a building block. Information regarding dosage, administration, or specific safety and adverse effect profiles is explicitly excluded to maintain a clear focus on the compound's chemical and synthetic attributes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(4-7-11)9-2-5-10-6-3-9/h8-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVNMDQHBZKJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89151-40-6 | |

| Record name | γ-Methyl-4-piperidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89151-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Exhaustive Analysis of Synthetic Methodologies for 3 4 Piperidyl 1 Butanol

Retrosynthetic Strategies and Precursor Design for 3-(4-Piperidyl)-1-butanol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This approach is fundamental in devising efficient routes to complex molecules like this compound.

The construction of this compound can be approached through either a linear or a convergent synthesis. lumenlearning.com

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Reactants are added sequentially to build the target molecule. chemistnotes.com | Conceptually simple. | Overall yield decreases significantly with each step. differencebetween.compediaa.com |

| Convergent | Fragments of the target molecule are synthesized independently and then combined. chemistnotes.comwikipedia.org | Higher overall yield, more efficient for complex molecules. differencebetween.comchemistnotes.compediaa.com | May require more complex planning and fragment coupling strategies. |

A common and strategically important approach to the synthesis of piperidine (B6355638) derivatives involves the reduction of a corresponding pyridine (B92270) precursor. nih.govclockss.org The aromatic pyridine ring is relatively stable, and its reduction to a saturated piperidine ring is a key transformation. clockss.org

The direct functionalization of pyridine followed by reduction is a powerful strategy. For instance, a 4-substituted pyridine can be synthesized and then subjected to reduction to yield the desired 4-substituted piperidine. Various reducing agents and conditions can be employed for this transformation, ranging from catalytic hydrogenation over platinum or rhodium catalysts to chemical reductions using reagents like sodium in boiling alcohol or samarium diiodide in the presence of water. clockss.orgorganic-chemistry.org The choice of reducing agent can be critical, especially when other functional groups are present in the molecule, to ensure chemoselectivity.

A three-step process is often employed for the synthesis of enantioenriched 3-substituted piperidines which involves:

Partial reduction of pyridine. nih.gov

Rhodium-catalyzed asymmetric carbometalation. nih.gov

A subsequent reduction step. nih.gov

This highlights the versatility of pyridine reduction as a fundamental tool in accessing the piperidine core structure.

Modern Catalytic Approaches to this compound and its Analogues

Recent advances in catalysis have provided powerful tools for the synthesis of complex molecules like this compound with high efficiency and selectivity. mdpi.comdiva-portal.org These modern methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. nih.govmdpi.com For the synthesis of piperidine alcohols, organocatalysts can facilitate key bond-forming reactions, such as Michael additions and aldol (B89426) reactions, to construct the piperidine ring with high stereocontrol. acs.org For example, domino reactions catalyzed by organocatalysts can create multiple stereocenters in a single step with excellent enantioselectivity. acs.org Chiral phosphoric acids have also been utilized as catalysts in the enantioselective intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines. nih.govumich.edu

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations. mdpi.commdpi.comnih.gov In the context of this compound synthesis, transition metals like palladium, rhodium, ruthenium, and copper are instrumental. organic-chemistry.orgmdpi.comnih.gov

Cyclization Reactions: Transition metal catalysts can promote the cyclization of acyclic precursors to form the piperidine ring. For instance, rhodium-catalyzed intramolecular hydroamination of unsaturated amines provides a direct route to substituted piperidines. organic-chemistry.org

Hydrogenation: The reduction of pyridines to piperidines is often achieved through catalytic hydrogenation using transition metal catalysts such as rhodium on carbon (Rh/C) or ruthenium-based catalysts. organic-chemistry.org These methods are typically highly efficient and can be performed under relatively mild conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for attaching side chains to the piperidine or pyridine ring. mdpi.com This allows for a modular approach where the piperidine core and the butanol side chain can be coupled in a convergent manner.

| Catalyst Type | Application in Piperidine Synthesis | Key Advantages |

| Organocatalysts | Asymmetric Michael additions, Aldol reactions, Domino reactions. acs.org | Metal-free, high enantioselectivity. acs.orgnih.gov |

| Transition Metals (Pd, Rh, Ru) | Hydrogenation of pyridines, Cyclization reactions, Cross-coupling reactions. organic-chemistry.orgmdpi.com | High efficiency, broad functional group tolerance. nih.govdiva-portal.org |

Since this compound contains a chiral center at the 3-position of the butanol chain, its stereoselective synthesis is of great importance, as the biological activity of chiral molecules often depends on their specific enantiomer. lumenlearning.comnih.gov

Several strategies have been developed for the asymmetric synthesis of chiral piperidine derivatives:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.govnih.gov

Organocatalysis: As mentioned earlier, chiral organocatalysts can induce high enantioselectivity in the formation of the piperidine ring or in reactions to introduce the chiral side chain. acs.orgnih.govumich.edu

Transition Metal Catalysis: Chiral ligands can be used in conjunction with transition metal catalysts to achieve highly enantioselective hydrogenations, cyclizations, and cross-coupling reactions. nih.govresearchgate.netacs.org For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov Copper-catalyzed cyclizative aminoboration is another method to produce chiral 2,3-disubstituted piperidines with excellent enantioselectivity. researchgate.net

The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers of this compound for potential applications in medicinal chemistry. nih.govaalto.figoogle.comresearchgate.netnih.gov

Stereoselective and Enantioselective Synthesis of Chiral this compound

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, including N-heterocycles. nih.gov While specific studies on the asymmetric hydrogenation to produce this compound are not extensively documented, the principles can be inferred from the successful synthesis of related chiral heterocycles such as morpholines, pyrrolidines, and tetrahydroisoquinolines. mdpi.comrsc.orgnih.gov The strategy would typically involve the hydrogenation of an unsaturated precursor, such as a dehydropiperidyl butanol derivative, in the presence of a chiral transition-metal catalyst.

Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are commonly employed for such transformations. mdpi.comrsc.org For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has proven effective in the asymmetric hydrogenation of unsaturated morpholines, achieving high yields and enantioselectivities (up to 99% ee). nih.govrsc.org A similar approach could be envisioned for a suitable precursor to this compound. The Crabtree catalyst (Ir[COD]PyPCy₃]PF₆) is another highly effective catalyst for diastereoselective hydrogenations, particularly for directing the stereochemistry in the synthesis of substituted pyrrolidines. nih.gov

The success of these reactions often depends on the choice of catalyst, solvent, and reaction conditions. The substrate itself, including the protecting group on the piperidine nitrogen, can also significantly influence the stereochemical outcome.

Table 1: Examples of Asymmetric Hydrogenation for Chiral Heterocycle Synthesis

| Precursor Type | Catalyst System | Product Type | Reported Yield | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Unsaturated Morpholine | Bisphosphine-Rhodium Complex | 2-Substituted Chiral Morpholine | Quantitative | Up to 99% nih.govrsc.org |

| Exocyclic Olefinic Pyrrolidine | Crabtree Catalyst (Iridium-based) | trans-Substituted Pyrrolidine | High | Good facial selectivity nih.gov |

Chiral Auxiliary and Organocatalyst-Driven Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is widely used for the synthesis of enantiomerically pure compounds. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a stereoselective reduction or alkylation. For example, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries for stereoselective aldol reactions, which could be a key step in constructing the carbon skeleton of the target molecule. wikipedia.org Another practical chiral auxiliary is pseudoephenamine, which has shown broad utility in asymmetric alkylation reactions, often providing high diastereoselectivities. harvard.edunih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another powerful approach. Proline and its derivatives are well-known organocatalysts for asymmetric aldol and Michael reactions. An organocatalytic approach could be employed to set the stereocenter in a precursor to this compound.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Stereoselective Aldol Reactions, Alkylations | High diastereoselectivity, establishes two contiguous stereocenters. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Readily available, high diastereoselectivity, crystalline derivatives. harvard.edunih.gov |

| Camphorsultam (Oppolzer's Sultam) | Various Asymmetric Transformations | Broad applicability, high stereochemical control. |

Sustainable and Green Chemistry Methodologies for this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. researchgate.netnih.gov This includes the use of renewable feedstocks, safer solvents, and energy-efficient processes.

Solvent-Free and Water-Mediated Syntheses

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted using grinding or ball-milling techniques, can lead to higher efficiency, shorter reaction times, and easier product purification. researchgate.netmdpi.com For instance, the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with aldehydes has been successfully performed using a grinding method. researchgate.net A similar mechanochemical approach could potentially be adapted for steps in the synthesis of this compound.

Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the poor solubility of many reactants, the use of surfactants or co-solvents can overcome this limitation. The development of water-mediated synthetic routes for piperidine derivatives is an active area of research.

Continuous Flow and Batch Reactor Optimization for Scalability

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reactor technology. Both batch and continuous flow reactors have their advantages and are subject to optimization for improved yield, purity, and safety.

Batch reactors are the traditional workhorses of the chemical industry. Optimization of a batch process for the synthesis of this compound would involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize product yield and minimize by-product formation. researchgate.net

Continuous flow chemistry offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening. rsc.orgosti.gov A continuous flow setup for the synthesis of this compound could involve pumping the reactants through a heated tube or a packed-bed reactor containing a solid-supported catalyst or reagent. This would allow for precise control over reaction conditions and could be readily scaled up by extending the operation time or by using parallel reactors. nih.govscispace.com The optimization of such a system can be further enhanced by employing machine learning algorithms to explore the reaction space efficiently. scispace.com

Table 3: Comparison of Batch and Continuous Flow Reactors for Chemical Synthesis

| Feature | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Operation | Reactants are charged at the beginning, and products are removed at the end of the reaction cycle. | Reactants are continuously fed into the reactor, and the product is continuously removed. osti.gov |

| Heat & Mass Transfer | Can be limited, especially in large-scale reactors. | Excellent heat and mass transfer due to high surface-area-to-volume ratios. osti.gov |

| Safety | Handling of large quantities of hazardous materials can be a concern. | Smaller reaction volumes at any given time enhance safety. osti.gov |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scaled up by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel). rsc.org |

| Process Control | More difficult to control temperature and mixing homogeneity. | Precise control over temperature, pressure, and residence time. nih.gov |

Advanced Reactivity and Derivatization Chemistry of 3 4 Piperidyl 1 Butanol

Selective Functional Group Transformations on 3-(4-Piperidyl)-1-butanol

The presence of both a primary alcohol and a secondary amine allows for orthogonal chemical strategies. Often, one group is protected while the other is modified. For instance, the piperidine (B6355638) nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective reactions at the hydroxyl terminus. achemblock.combldpharm.com

The primary hydroxyl group is amenable to a variety of classical and modern functionalization techniques, primarily to form ethers and esters.

Etherification: The formation of an ether linkage can be achieved through several methods. The Williamson ether synthesis, a robust and widely used method, involves deprotonating the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed etherification can be employed, particularly with other alcohols like tert-butanol, to generate ethers, although this can sometimes be accompanied by side reactions. researchgate.netmdpi.com Modern catalytic methods, such as those using gold or iridium catalysts for hydroalkoxylation of allenes or rearrangement of allylic ethers, offer advanced strategies for creating more complex ether structures. organic-chemistry.org

Esterification: The hydroxyl group readily undergoes esterification. Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base is a common approach. For reactions with carboxylic acids, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are highly effective. nih.gov These reactions convert the alcohol into an ester, modifying the compound's steric and electronic properties.

| Reaction Type | Reagents & Conditions | Product Class | Reference |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Ether (R-O-CH₂) | organic-chemistry.org |

| Esterification | Acyl Chloride (RCOCl), Base (e.g., Triethylamine) | Ester (RCO-O-CH₂) | nih.gov |

| Esterification (Coupling) | Carboxylic Acid (RCOOH), EDC, DMAP | Ester (RCO-O-CH₂) | nih.gov |

The secondary amine of the piperidine ring is a key site for diversification, allowing for the introduction of a wide array of substituents. nih.gov

Alkylation: N-alkylation is a fundamental transformation, typically achieved by reacting the piperidine with an alkyl halide. researchgate.net The reaction is often performed in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net

Acylation and Sulfonylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides to form amides. nih.gov Similarly, reaction with sulfonyl chlorides (e.g., RSO2Cl) in the presence of a base like triethylamine (B128534) yields sulfonamides. nih.gov These reactions are often high-yielding and provide stable derivatives.

Heterocyclization: The nucleophilic nitrogen can participate in reactions that form new ring systems. For example, reaction with a bifunctional electrophile can lead to the construction of a new heterocyclic ring fused or spiro-fused to the piperidine core.

| Reaction Type | Reagents & Conditions | Product Class | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃), DMF | N-Alkyl Piperidine | researchgate.net |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Et₃N) | N-Acyl Piperidine (Amide) | nih.gov |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base (e.g., Et₃N) | N-Sulfonyl Piperidine (Sulfonamide) | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd catalyst, Ligand, Base | N-Aryl Piperidine |

Beyond the terminal hydroxyl group, the butanol side chain itself can be a site for chemical modification. Standard transformations from synthetic organic chemistry can be applied here. For instance, oxidation of the primary alcohol can yield the corresponding butanal or butanoic acid derivative. These new functional groups then serve as handles for further derivatization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid, significantly expanding the range of accessible analogues.

Computational Chemistry and Theoretical Modeling of 3 4 Piperidyl 1 Butanol

Quantum Chemical Calculations on 3-(4-Piperidyl)-1-butanol

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can provide a wealth of information about this compound, from the distribution of electrons to the stability of different spatial arrangements.

An analysis of the electronic structure of this compound would reveal key details about its chemical bonding and reactivity. Methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations could be utilized to model the molecule. Such studies would typically involve the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity, as they indicate the most likely sites for nucleophilic and electrophilic attack.

A hypothetical analysis might reveal the localization of the HOMO primarily on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the butanol side chain, suggesting these as the primary sites for electron donation. Conversely, the LUMO might be distributed across the C-O and C-N bonds, indicating potential sites for accepting electrons.

Table 1: Hypothetical Electronic Properties of this compound (Calculated at the B3LYP/6-31G level)*

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

This table presents hypothetical data for illustrative purposes.

Furthermore, a Natural Bond Orbital (NBO) analysis could provide a more detailed picture of the bonding within this compound, quantifying the hybridization of atomic orbitals and the strength of individual bonds. This would allow for a deeper understanding of the electronic interactions between the piperidine ring and the butanol substituent.

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of this compound in a more realistic environment, such as in a solvent. nih.govresearcher.life MD simulations track the movements of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular forces. nih.gov

An MD simulation of this compound in an aqueous solution, for example, could reveal detailed information about its solvation. rsc.org It would be possible to analyze the radial distribution functions of water molecules around the different functional groups of the molecule, such as the hydroxyl group and the piperidine nitrogen. This would provide a quantitative measure of the local solvent structure and the extent of hydrogen bonding between the solute and solvent. The study of solvent effects is crucial as they can significantly influence the conformation and reactivity of the molecule. rsc.org

Table 2: Hypothetical Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound in Water

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Average Number of H-Bonds |

|---|---|---|

| This compound (OH) | Water (O) | 1.8 |

| Water (O-H) | This compound (O) | 1.2 |

This table presents hypothetical data for illustrative purposes.

Theoretical Prediction of Reactivity and Selectivity in this compound Chemistry

The insights gained from quantum chemical calculations can be directly applied to predict the reactivity and selectivity of this compound in chemical reactions. For instance, the calculated electrostatic potential map would highlight regions of positive and negative charge on the molecule's surface, indicating likely sites for interaction with other reagents.

Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) can be used to rationalize the outcomes of chemical reactions. A high-energy HOMO suggests that the molecule is a good electron donor, while a low-energy LUMO indicates that it is a good electron acceptor. The relative energies of different potential transition states for a given reaction can also be calculated to predict the most likely reaction pathway and the resulting product distribution.

In Silico Design of Novel this compound Derivatives

One of the most powerful applications of computational chemistry is in the design of new molecules with desired properties. nih.gov This in silico design process can significantly accelerate the discovery of novel compounds by prioritizing synthetic efforts towards the most promising candidates. nih.gov

Starting with the structure of this compound, computational methods can be used to explore the effects of various structural modifications. For example, different substituents could be added to the piperidine ring or the butanol side chain, and the impact of these changes on the molecule's electronic properties, conformation, and potential biological activity could be evaluated computationally. This approach allows for the systematic exploration of a vast chemical space in a time- and cost-effective manner. For instance, if the goal is to enhance the lipophilicity of the molecule, various non-polar groups could be computationally appended to the core structure, and their effect on the calculated logP value could be assessed.

Table 3: List of Compound Names

| Compound Name |

|---|

Non Biological Applications of 3 4 Piperidyl 1 Butanol in Specialized Chemical Disciplines

3-(4-Piperidyl)-1-butanol as a Versatile Chemical Building Block for Complex Molecules

The utility of this compound as a building block stems from its two reactive sites: the secondary amine of the piperidine (B6355638) ring and the hydroxyl group of the butanol side chain. These functional groups can be selectively modified, allowing the molecule to be incorporated into larger, more complex structures. The piperidine moiety itself is a privileged scaffold in chemistry, known to impart specific conformational constraints and physicochemical properties to molecules. chemicalbook.com

The piperidine ring is a core structural motif in a vast array of natural products, particularly alkaloids. chemicalbook.com Synthetic chemists often employ piperidine-containing building blocks to construct these complex molecular targets. Although no specific examples detailing the use of this compound in the total synthesis of a natural product are prominently documented, its structure is analogous to intermediates used in such endeavors.

The bifunctional nature of this compound allows for orthogonal chemical transformations. For instance, the hydroxyl group could be protected while the piperidine nitrogen is used in a coupling reaction, or vice versa. The butanol side chain could be further oxidized to an aldehyde or carboxylic acid, providing additional handles for elaboration. This versatility makes it a potentially valuable, though currently underutilized, scaffold for constructing portions of complex natural product skeletons. For example, related piperidine derivatives are key intermediates in the synthesis of compounds like Bilastine, where the piperidine core is central to the final structure. googleapis.com

The dual functionality of this compound makes it a suitable candidate for use as a monomer or a functionalizing agent in polymer chemistry. The primary alcohol can participate in step-growth polymerization reactions, such as polyesterification or polyetherification, while the piperidine nitrogen can be used for chain extension or post-polymerization modification.

While direct polymerization of this compound is not widely reported, studies on analogous structures highlight this potential. For instance, poly(β-amino ester)s (PBAEs) have been synthesized using monomers that combine amino and alcohol functionalities, such as 4-amino-1-butanol. nih.gov These polymers are often biodegradable and have applications in materials science. nih.gov The incorporation of a piperidine ring from a monomer like this compound could introduce unique properties to the resulting polymer, such as altered thermal stability, solubility, and basicity.

The table below illustrates the types of monomers used in the synthesis of functional polymers, highlighting the roles that the functional groups found in this compound could play.

| Monomer Class | Relevant Functional Groups | Polymer Type | Potential Application Area | Reference |

| Amino-alcohols | Primary/Secondary Amine, Alcohol | Poly(β-amino ester)s | Gene Delivery | nih.govmdpi.com |

| Diols | Alcohol | Polyesters | Biomaterials | |

| Diamines | Primary/Secondary Amine | Polyamides | High-Performance Materials |

This table is illustrative and shows the potential application of bifunctional monomers similar to this compound.

Role of this compound and its Derivatives in Catalysis

The structural features of this compound suggest its potential for development into both organocatalysts and ligands for metal-catalyzed reactions. The presence of a chiral center at the 3-position of the butanol chain implies that its enantiopure forms could be used in asymmetric catalysis.

Organocatalysis often utilizes small, chiral organic molecules containing amine functionalities to catalyze asymmetric reactions. chemicalbook.com Catalysts derived from natural sources, such as cinchona alkaloids and proline, are common. google.com These molecules often operate through the formation of enamine or iminium ion intermediates.

Derivatives of this compound could be designed to act as organocatalysts. The secondary amine is a key feature for enamine/iminium catalysis, and the hydroxyl group offers a site for modification to tune the steric and electronic properties of the catalyst. For example, derivatizing the alcohol could introduce bulky groups to enhance stereoselectivity. While catalysts specifically derived from this compound are not described in the literature, the principle is well-established with other amino-alcohol scaffolds.

The table below shows examples of reaction types where organocatalysts with similar functional motifs are employed.

| Catalyst Type | Key Functional Group(s) | Reaction Type | Typical Substrates | Reference |

| Proline Derivatives | Secondary Amine, Carboxylic Acid | Aldol (B89426) Reaction | Ketones, Aldehydes | |

| Cinchona Alkaloid Amines | Primary/Secondary Amine, Quinuclidine | Michael Addition | α,β-Unsaturated Compounds | google.com |

| Squaramide Catalysts | Amine, Squaramide H-bond donor | (3+2) Cycloaddition | Imines, Alkenylcoumarins | chemicalbook.com |

This table illustrates the function of organocatalysts with functionalities analogous to those in this compound.

The nitrogen and oxygen atoms in this compound are both potential donor sites for coordinating with metal centers, making it a candidate for use as a bidentate (N,O) ligand in transition metal catalysis. The stability and properties of the resulting metal complex would depend on the metal used and the reaction conditions. The piperidine nitrogen can act as a Lewis base, and the hydroxyl group can coordinate as a neutral donor or be deprotonated to form an alkoxide, which binds covalently to the metal.

This N,O-ligation motif is common in catalysts used for various transformations, including polymerization and oxidation reactions. For example, pyridinyl alcoholato ligands have been used to support zirconium, ruthenium, and cobalt complexes for reactions like olefin polymerization and epoxidation. Although no metal complexes of this compound are specifically reported, its structure fits the profile of a viable N,O-bidentate ligand.

| Metal Center | Ligand Type | Catalyzed Reaction | Product Type | Reference |

| Ruthenium(II) | Pyridinyl alcoholato | Ring-Opening Metathesis Polymerization | Polymers | |

| Cobalt(II) | (Imino)pyridinyl alcoholato | 1,3-Butadiene Polymerization | Polymers | |

| Vanadium(IV) | Hydroxyquinoline | Alcohol Oxidation | Ketones |

This table provides examples of metal-catalyzed processes using N,O-ligands that are structurally related to this compound.

Contributions to Materials Science and Functional Chemical Systems

In materials science, functional molecules are designed to impart specific properties to a material, such as conductivity, optical activity, or surface properties. The compound this compound is listed by some chemical suppliers in their materials science catalogs, suggesting its potential utility in this field. googleapis.com

Its bifunctional nature would allow it to serve as a linker or a surface modifier. For example, it could be grafted onto the surface of a material like silica (B1680970) or a polymer, with one functional group anchoring it to the surface and the other remaining free to interact with the environment. The basic piperidine nitrogen could be used to create materials with pH-responsive properties or to develop systems for capturing acidic gases. Furthermore, its incorporation into larger systems like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) as a linker is conceivable, although not yet documented. The development of biodegradable polymers for applications like drug delivery and tissue engineering often relies on monomers containing ester and amino groups, features that can be derived from or are present in this compound and its derivatives. nih.gov

Precursors for Advanced Polymer Materials

The bifunctional nature of this compound, which contains both a secondary amine and a primary alcohol, makes it a viable candidate as a monomer for the synthesis of various advanced polymer materials. Its structure allows it to participate in step-growth polymerization reactions, such as polycondensation, to form polymers like polyamides, polyesters, and poly(β-amino ester)s (PBAEs). The piperidine ring, a common scaffold in many chemical compounds, can impart specific physicochemical properties to the resulting polymer, including modified solubility and basicity.

Although specific studies detailing the polymerization of this compound are not extensively documented in public literature, its reactivity can be inferred from established principles of polymer chemistry. For instance, the secondary amine of the piperidine ring can react with diacyl chlorides to form polyamides. This type of reaction is a common method for producing high-performance aromatic polyamides (aramids), which are known for their thermal stability. mdpi.com

Similarly, the primary butanol group can undergo esterification with dicarboxylic acids or their derivatives to produce polyesters. Furthermore, the molecule could potentially be used in the synthesis of PBAEs, a class of biodegradable polymers often used for biomedical applications like gene delivery. This involves the conjugate addition of the amine to a diacrylate monomer. A structurally related polymer, poly(1,4-butanediol diacrylate-co-4-amino-1-butanol), has been successfully synthesized and used for creating multilayer films for gene delivery, highlighting the utility of amino-alcohol monomers in this field. nih.gov

The incorporation of the this compound moiety into a polymer backbone would introduce a recurring heterocyclic unit. This can influence the polymer's final properties, such as its glass transition temperature, solubility in organic solvents, and mechanical strength. ntu.edu.twresearchgate.net The synthesis of such polymers often requires specific conditions, including the use of polar aprotic solvents like N,N-dimethylacetamide (DMAc) and may involve catalysts or activating agents to drive the polymerization to completion and achieve high molecular weights. researchgate.netnih.gov

Below is a table summarizing the potential polymerization reactions involving this compound.

| Polymer Type | Co-monomer Required | Reaction Type | Potential Polymer Backbone Feature |

| Polyamide | Diacyl Chloride (e.g., Isophthaloyl chloride) | Polycondensation | Amide linkage with a pendant butanol group |

| Polyester | Dicarboxylic Acid (e.g., Adipic acid) | Polycondensation (Esterification) | Ester linkage with a pendant piperidine group |

| Poly(β-amino ester) | Diacrylate (e.g., 1,4-Butanediol diacrylate) | Conjugate Addition | Tertiary amine and ester linkages |

Design of Specialty Chemical Reagents

This compound serves as a valuable building block in the design of more complex specialty chemical reagents. Its utility stems from the presence of two distinct functional groups—a secondary amine within the piperidine ring and a primary alcohol at the end of the butoxy chain. This bifunctionality allows for selective chemical modifications, enabling the synthesis of a wide array of derivatives.

In multi-step organic synthesis, one functional group can be temporarily "protected" while the other is modified. For example, the piperidine nitrogen can be protected with a tert-Butoxycarbonyl (Boc) group, a common strategy that allows chemists to perform reactions exclusively at the primary alcohol site. The resulting compound, 4-(1-Boc-4-piperidyl)-1-butanol, is commercially available and serves as a precursor for further elaboration. bldpharm.com Once the desired modifications on the alcohol are complete, the Boc group can be removed under acidic conditions, revealing the secondary amine for subsequent reactions.

This controlled, stepwise approach allows for the introduction of the piperidyl-butanol moiety into larger, more complex molecular architectures. The piperidine ring itself can be a desirable feature, as it can modulate properties like aqueous solubility and lipophilicity, and the basic nitrogen atom can serve as a proton acceptor or a coordination site for metal ions.

The derivatization of this compound can lead to the creation of specialty reagents with tailored properties for various applications, such as ligands for catalysis, linkers in bioconjugation, or as intermediates in the synthesis of fine chemicals.

The following table illustrates some potential derivatization reactions to generate specialty reagents from this compound.

| Reaction Type | Reagent | Functional Group Targeted | Product Class | Potential Application |

| Esterification | Acyl Chloride | Alcohol | Ester | Intermediate, Pro-drug motif |

| Ether Synthesis | Alkyl Halide (with base) | Alcohol | Ether | Intermediate, Linker |

| N-Alkylation | Alkyl Halide | Amine | Tertiary Amine | Catalyst, Ligand |

| N-Acylation | Acyl Chloride | Amine | Amide | Intermediate |

| Boc Protection | Di-tert-butyl dicarbonate | Amine | Carbamate | Protected Building Block |

Future Perspectives and Emerging Research Directions for 3 4 Piperidyl 1 Butanol Chemistry

Development of Next-Generation Synthetic Methodologies

The synthesis of piperidine-containing molecules, including 3-(4-piperidyl)-1-butanol, is moving beyond traditional, often lengthy and inefficient methods. The focus is shifting towards more elegant and sustainable strategies that offer higher yields, fewer steps, and greater molecular complexity.

Recent breakthroughs in synthetic organic chemistry provide a roadmap for the future synthesis of this compound and its derivatives. A novel two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines. news-medical.net This approach, which can reduce synthetic sequences from as many as 7-17 steps down to a mere 2-5, involves using enzymes to selectively install a hydroxyl group, which then serves as a handle for further modification. news-medical.net This strategy could be adapted to create novel analogs of this compound by functionalizing the piperidine (B6355638) ring directly.

Other promising methodologies include:

Metal-Catalyzed Cyclizations: Techniques employing catalysts based on gold, palladium, nickel, and iron are emerging as powerful tools for constructing the piperidine ring through intramolecular cyclization. researchgate.netnih.govmdpi.com Gold(I)-catalyzed dearomatization/cyclization of 1,6-enynes and iron-catalyzed reductive amination of boronic esters represent advanced methods for creating highly substituted piperidines. nih.govmdpi.com

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a major goal. ajchem-a.com This includes the use of non-toxic catalysts, water-based reaction media, and solvent-free conditions to reduce the environmental impact of synthesis. ajchem-a.com

Hydrogenation of Pyridine (B92270) Precursors: The modification of a pre-formed pyridine ring followed by hydrogenation is a key strategy for accessing functionalized piperidines. researchgate.net Advanced catalysts, including novel nickel silicide and ruthenium heterogeneous catalysts, have been developed for the efficient and diastereoselective hydrogenation of substituted pyridines. nih.gov

Table 1: Comparison of Synthetic Approaches for Piperidine Scaffolds

| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Linear sequences involving protection/deprotection steps and classical bond formations. | Well-established and predictable. | researchgate.net |

| Biocatalytic C-H Oxidation / Radical Cross-Coupling | Enzymatic hydroxylation of the piperidine ring followed by nickel-catalyzed C-C bond formation. | Drastically reduced step count (2-5 steps), high selectivity, access to novel 3D structures. | news-medical.net |

| Metal-Catalyzed Intramolecular Cyclization | Using catalysts (Au, Pd, Ni, Fe) to form the piperidine ring from an acyclic precursor. | High efficiency, good control over stereochemistry, access to diverse derivatives. | researchgate.netnih.govmdpi.com |

| Advanced Pyridine Hydrogenation | Use of highly active and stable catalysts (e.g., nickel silicide) for the reduction of functionalized pyridines. | High catalyst stability and reusability, tolerance to air and moisture with certain catalysts. | nih.gov |

Exploration of Unconventional Reactivity Patterns

Future research will likely move beyond the functional groups already present in this compound (the secondary amine and primary alcohol) to explore the reactivity of the molecule's hydrocarbon skeleton. The field of late-stage functionalization (LSF) is particularly relevant, as it allows for the modification of a complex molecule in the final stages of a synthesis, enabling rapid diversification.

Key areas for exploration include:

Direct C-H Functionalization: As demonstrated by recent studies on other piperidines, biocatalytic C-H oxidation can selectively install new functional groups at positions previously considered unreactive. news-medical.net Applying this to this compound could generate novel hydroxylated derivatives at various points on the piperidine ring or the butanol chain, creating new avenues for analog development.

Radical-Mediated Reactions: The use of radical initiators or catalysts can unlock unique reactivity. mdpi.com For instance, radical-mediated amination or cyclization could be employed to forge new bonds and create complex polycyclic structures built upon the this compound framework. nih.govmdpi.com Cobalt-catalyzed radical cyclization of amino-aldehydes is one such method that could inspire new transformations. mdpi.com

Metal-Catalyzed Cross-Coupling: The piperidine ring itself can be a substrate for cross-coupling reactions. By first converting a C-H bond to a C-halogen or C-boron bond, chemists can then use palladium or nickel catalysis to attach a wide array of new substituents, significantly expanding the accessible chemical space.

Table 2: Potential Unconventional Reactions on the this compound Scaffold

| Reaction Type | Reactive Site | Potential Outcome | Enabling Technology | Reference |

|---|---|---|---|---|

| Biocatalytic C-H Hydroxylation | Piperidine Ring (C2, C3) or Butyl Chain | Generation of novel diol or triol derivatives. | Engineered Cytochrome P450 Enzymes | news-medical.net |

| Photoredox-Catalyzed Minisci Reaction | Piperidine Ring (C2) | Direct alkylation or acylation of the ring adjacent to the nitrogen. | Visible Light Photoredox Catalysis | nih.govmdpi.com |

| Radical-Mediated Ring Opening/Closing | Piperidine N-H and Butanol Chain | Formation of novel bicyclic or spirocyclic structures. | Cobalt or Triethylborane Catalysis | mdpi.com |

| Dehydrogenative Coupling | Piperidine N-H and C-H bonds | Formation of enamines or other unsaturated derivatives. | Transition Metal Catalysis | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of this compound derivatives, the integration of synthesis with automated and continuous-flow platforms is a critical future direction. Batch chemistry, while standard, can be slow and difficult to scale. Flow chemistry offers a transformative alternative.

In a flow synthesis system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time. This technology has been successfully applied to the automated synthesis of complex molecules like proteins, demonstrating its power and versatility. pentelutelabmit.com A fully automated flow-based system for peptide synthesis achieved amide bond formation in just 7 seconds. nih.gov

Potential benefits for this compound chemistry include:

Rapid Library Generation: Automated flow platforms can be programmed to systematically vary reagents, allowing for the combinatorial synthesis of hundreds or thousands of analogs in a short period. chemrxiv.org This is invaluable for structure-activity relationship (SAR) studies.

Enhanced Safety and Scalability: Hazardous reagents or unstable intermediates can be generated and consumed in situ within the enclosed flow system, minimizing risk. Scaling up production is often as simple as running the system for a longer duration.

Improved Efficiency and Purity: The precise control afforded by flow reactors often leads to higher yields and fewer byproducts, simplifying purification. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Derivative Libraries

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis | Reference |

|---|---|---|---|

| Speed | Slow (hours to days per compound) | Rapid (minutes to hours per compound) | pentelutelabmit.comnih.gov |

| Scalability | Difficult; requires larger glassware and new optimization. | Straightforward; achieved by extending run time. | pentelutelabmit.com |

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes and superior heat/mass transfer. | nih.gov |

| Process Control | Limited control over mixing and temperature gradients. | Precise, computerized control over all reaction parameters. | pentelutelabmit.com |

| Library Synthesis | Labor-intensive and sequential. | Amenable to automated, combinatorial library generation. | chemrxiv.org |

Advanced Computational-Experimental Synergies in Compound Design

The design of new molecules based on the this compound scaffold will increasingly rely on a synergistic partnership between computational modeling and experimental validation. This data-driven approach moves away from trial-and-error synthesis toward rational, hypothesis-driven design.

In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) are already being used to predict how piperidine derivatives interact with biological targets. researchgate.nettandfonline.com For example, molecular modeling has been used to elucidate the binding interactions of piperidine-based compounds with histamine (B1213489) H3 and sigma-1 receptors, guiding the design of new lead structures. acs.orgnih.gov

The typical workflow involves:

Target Identification: A biological target (e.g., an enzyme or receptor) is chosen.

Computational Screening: A virtual library of this compound analogs is created and computationally "docked" into a model of the target's binding site to predict binding affinity and pose. tandfonline.com

Prioritization: The most promising candidates identified by the computer models are prioritized for chemical synthesis.

Experimental Synthesis & Testing: The prioritized compounds are synthesized (potentially using automated flow chemistry) and their actual biological activity is measured.

Feedback Loop: The experimental data is used to refine the computational models, improving the predictive power of the next round of design. nih.gov This iterative cycle accelerates the journey toward compounds with optimized properties.

Table 4: Roles of Computational and Experimental Methods in Drug Design

| Method | Role in the Design Cycle | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of virtual compounds. | Screening a library of this compound ethers against a kinase active site. | tandfonline.com |

| Molecular Dynamics (MD) Simulations | Examines the stability of the ligand-protein complex over time. | Confirming the stability of the predicted binding pose of a lead compound. | acs.orgnih.gov |

| Density Functional Theory (DFT) | Calculates electronic properties and conformational energies. | Understanding the electronic features that contribute to high binding affinity. | researchgate.net |

| Chemical Synthesis | Physically creates the molecules prioritized by computational models. | Synthesizing the top 5 candidates from a virtual screen. | researchgate.net |

| Biological Assays | Provides experimental validation of activity and data for model refinement. | Measuring the IC50 of the newly synthesized compounds. | ajchem-a.com |

Q & A

Q. Key Design Considerations :

- Substituent Effects : Fluorine or methyl groups at the 4-position enhance blood-brain barrier permeability.

- Bioisosteric Replacement : Replace the hydroxyl group with carboxamide to improve metabolic stability .

Advanced: How can stereochemical purity of this compound derivatives be validated during synthesis?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers.

- Optical Rotation : Compare observed [α]D<sup>20</sup> with literature values (e.g., (+)-isomers typically show positive rotation).

- X-ray Crystallography : Confirm absolute configuration for critical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.